ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-2-23-15(22)19-8-5-11(6-9-19)17-13(20)14(21)18-12-4-3-7-16-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIJGMWELAUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as ethyl 2-oxo-3-piperidinecarboxylate.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with an intermediate compound.
Acetamido Group Addition: The acetamido group is added via acylation reactions, often using acetic anhydride or acetyl chloride as the acylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Key Differences
*Calculated based on molecular formula.
Key Comparative Insights
Biological Activity :
- Piperidine-carboxylates with pyrazole (e.g., ) or pyrimidine (e.g., ) substituents show kinase or enzyme inhibition, suggesting the target compound may share similar mechanisms but with altered selectivity due to its pyridine moiety.
- Hydroxyl groups (e.g., ) improve solubility but may reduce stability under acidic conditions compared to amide-linked derivatives.
Synthetic Routes :
- The target compound’s synthesis likely involves carbodiimide-mediated amide coupling (similar to ) and esterification.
- Deprotection strategies (e.g., TFA-mediated removal of tert-butyl groups in ) contrast with the stability of ethyl esters under acidic conditions.
Physicochemical Properties
Research Implications
- Drug Design : The pyridin-3-yl carbamoyl group may optimize interactions with polar residues in enzymatic active sites, while the ethyl ester balances solubility and permeability.
- SAR Studies : Fluorine or pyrazole substitutions (as in ) could refine selectivity and pharmacokinetics in future derivatives.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 1.5–3.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .
How can computational modeling predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use tools like Glide (Schrödinger) to simulate binding to targets (e.g., kinases or GPCRs). Glide’s OPLS-AA force field and Monte Carlo sampling improve pose accuracy .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) based on substituent effects (e.g., pyridinyl carbamoyl groups may enhance solubility) .
Validation : Cross-check docking results with experimental IC50 values from enzyme assays .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMF) .
- Emergency Measures : Immediate access to eye wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .
How can researchers optimize reaction conditions to enhance enantiomeric purity in related compounds?
Advanced Research Question
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during piperidine functionalization .
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantioselectivity .
What strategies mitigate toxicity risks in biological assays involving this compound?
Advanced Research Question
- Dose-Response Studies : Start with low concentrations (µM range) and use cell viability assays (e.g., MTT) to establish IC50 .
- Metabolite Screening : LC-MS identifies reactive metabolites (e.g., glutathione adducts) that indicate hepatotoxicity risks .
- In Silico Toxicity Tools : Derek Nexus predicts structural alerts (e.g., Michael acceptors from carbamoyl groups) .
How do structural modifications (e.g., pyridinyl vs. phenyl substituents) influence this compound’s pharmacokinetics?
Advanced Research Question
- Pyridinyl Groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability. Compare logD values (e.g., pyridinyl logD ~1.5 vs. phenyl ~2.8) .
- Ester vs. Carboxylic Acid : Ethyl esters improve bioavailability but require hydrolysis in vivo for activity. Test stability in simulated gastric fluid (pH 2) .
What are the limitations of current synthetic methods for scaling up production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
